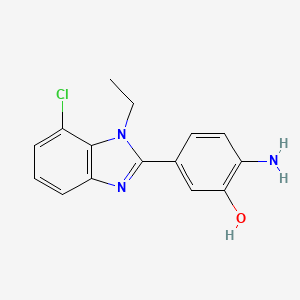
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
Vue d'ensemble
Description
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol, commonly referred to as 7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol, is a synthetic compound with a wide range of applications in scientific research. It is used in various fields, including organic chemistry, biochemistry, and pharmacology. This compound has been studied for its potential therapeutic applications, and has been found to be an effective inhibitor of certain enzymes.
Applications De Recherche Scientifique
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The indole moiety, which is structurally similar to the compound , is prevalent in many alkaloids. The synthesis of indole derivatives is crucial as they are present in selected alkaloids with significant biological activities. These activities include the treatment of cancer cells, microbes, and various disorders in the human body . The compound could potentially be used to synthesize novel alkaloid derivatives with enhanced biological properties.
Development of Anticancer Agents
Indole derivatives, which share a similar core structure with our compound, have been reported to exhibit anticancer properties. The compound could be investigated for its potential to act as a precursor in the synthesis of new anticancer agents. This could involve the exploration of its interactions with cancer cell lines and its efficacy in inhibiting tumor growth .
Antimicrobial Applications
Compounds with an indole core are known to possess antimicrobial properties. Given the structural similarity, “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” could be explored for its antimicrobial efficacy. Research could focus on its potential use as a bactericidal or fungicidal agent, possibly leading to the development of new antibiotics or antifungal medications .
Neuroprotective Therapies
Indoles have been associated with neuroprotective effects. The compound could be studied for its potential neuroprotective applications, particularly in the context of neurodegenerative diseases. This would involve assessing its ability to protect neuronal cells from damage or death caused by neurotoxic factors .
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic properties of indole derivatives suggest that “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” could be valuable in pain management and inflammation control. Research could be directed towards understanding its mechanism of action and therapeutic potential in treating chronic pain and inflammatory conditions .
Chemical Biology and Cell Signaling
Indole derivatives play a significant role in cell biology, acting as signaling molecules or modulators of biological pathways. The compound could be utilized in chemical biology research to study cell signaling processes, potentially uncovering new insights into cellular communication and regulation .
Propriétés
IUPAC Name |
2-amino-5-(7-chloro-1-ethylbenzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-19-14-10(16)4-3-5-12(14)18-15(19)9-6-7-11(17)13(20)8-9/h3-8,20H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUASJIDXPTTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

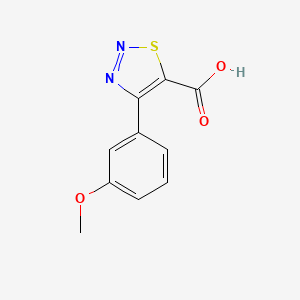
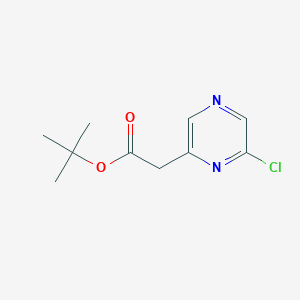

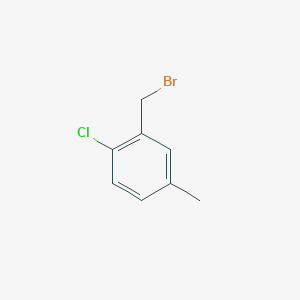

![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
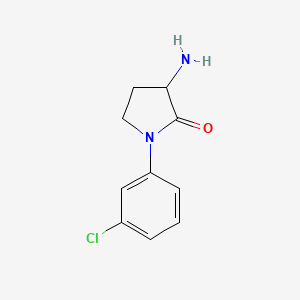
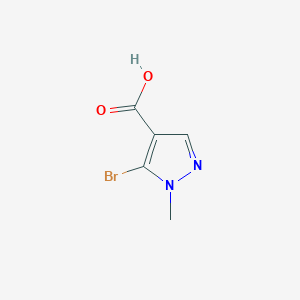
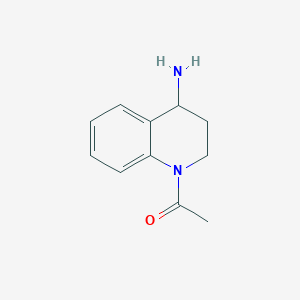
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)